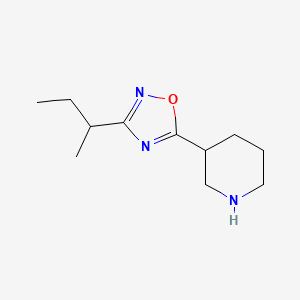
3-(sec-Butyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(sec-Butyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of 3-(sec-Butyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, it has been shown to have an inhibitory effect on acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
Studies have shown that 3-(sec-Butyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole has anti-inflammatory and analgesic effects in animal models. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Additionally, it has been shown to have an inhibitory effect on acetylcholinesterase, which could potentially lead to improved cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(sec-Butyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole in lab experiments is its potential to act as an anti-inflammatory agent and neuroprotective agent. Additionally, its inhibitory effect on acetylcholinesterase could make it a useful tool for studying cognitive function. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret results.
Direcciones Futuras
There are several future directions for research on 3-(sec-Butyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole. One future direction is to further investigate its potential use as an anti-inflammatory agent and neuroprotective agent in animal models. Another future direction is to investigate its potential use in the development of organic semiconductors. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in agriculture.
Métodos De Síntesis
3-(sec-Butyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole can be synthesized using different methods, including the reaction of 3-(sec-Butyl)-1H-1,2,4-triazole-5(4H)-thione with hydrazine hydrate and acetic acid. This method results in a yield of 60-70%. Another method involves the reaction of 3-(sec-Butyl)-1H-1,2,4-triazole-5(4H)-thione with hydroxylamine hydrochloride and sodium acetate. This method results in a yield of 75-80%.
Aplicaciones Científicas De Investigación
3-(sec-Butyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole has potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been studied for its potential use as an anti-inflammatory agent, as well as for its potential to treat neurodegenerative diseases. In material science, this compound has been studied for its potential use in the development of organic semiconductors. In agriculture, this compound has been studied for its potential use as a pesticide.
Propiedades
IUPAC Name |
3-butan-2-yl-5-piperidin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-3-8(2)10-13-11(15-14-10)9-5-4-6-12-7-9/h8-9,12H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRWVCGSRVEEHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=NOC(=N1)C2CCCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(sec-Butyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

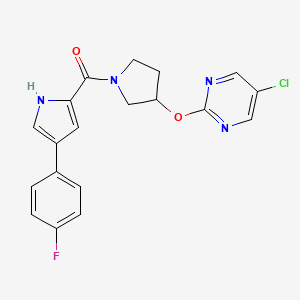
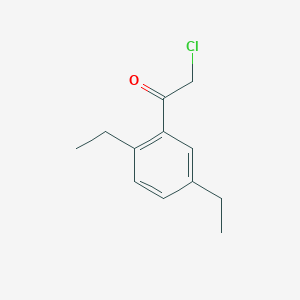
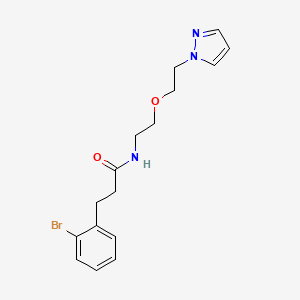
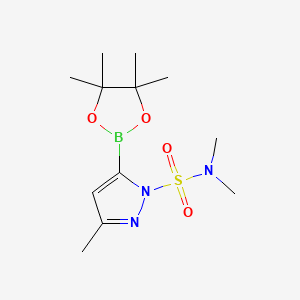
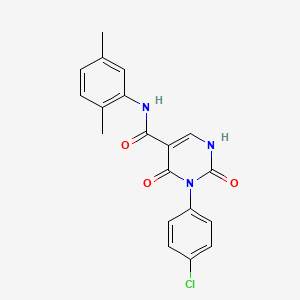
![7-(Azepan-1-yl)-3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one](/img/structure/B2811721.png)
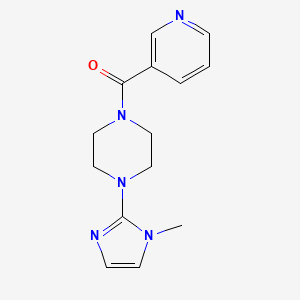
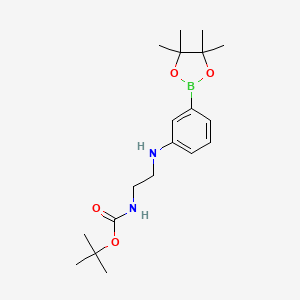
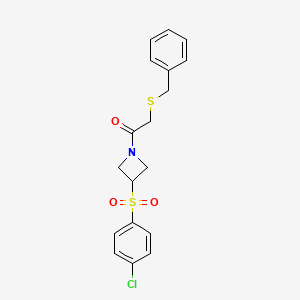
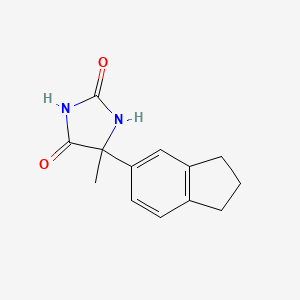

![6-(2-hydroxyethyl)-4-(3-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2811733.png)
![N-(2-chlorobenzyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2811734.png)
![4-hydroxy-3-[1-(1H-indol-3-yl)-2-nitroethyl]-2H-chromen-2-one](/img/structure/B2811735.png)